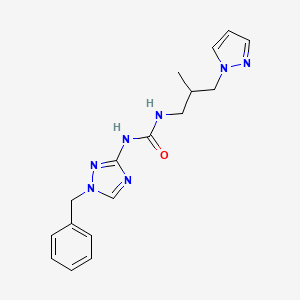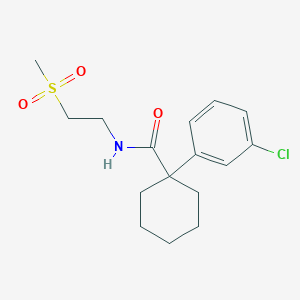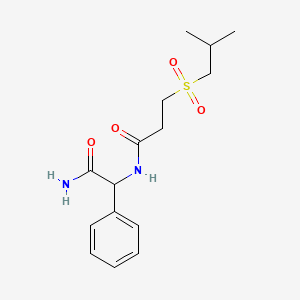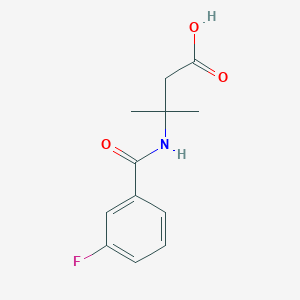![molecular formula C14H20N4 B6621012 2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine](/img/structure/B6621012.png)
2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine typically involves the following steps:
Formation of 1,2,4-Triazole Core: The 1,2,4-triazole ring can be synthesized through the cyclization of hydrazine with formamide or by the reaction of thiosemicarbazide with formic acid.
Attachment of the Ethylamine Group: The ethylamine group is introduced through nucleophilic substitution reactions, where the amine group attacks the electrophilic carbon of the triazole ring.
Introduction of the Trimethylphenyl Methyl Group: The trimethylphenyl methyl group is attached via a reductive amination reaction, where an aldehyde or ketone derivative of the trimethylphenyl group reacts with the amine group in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert functional groups to more reduced forms, such as converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas with a catalyst are often used.
Substitution: Reagents such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Amines, alcohols, and other reduced functional groups.
Substitution Products: Various substituted triazoles and amine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as an antimicrobial agent, with studies indicating its efficacy against various bacterial and fungal strains. Medicine: Research has explored its use as an anticancer agent, with some derivatives showing promising cytotoxic activity against cancer cells. Industry: The compound's properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism by which 2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt cell wall synthesis or protein function in pathogens. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell walls or fungal cell membranes.
Anticancer Action: Inhibits specific enzymes or signaling pathways involved in cell proliferation and survival.
類似化合物との比較
1,2,4-Triazole Derivatives: Other triazole derivatives with varying substituents on the triazole ring.
Ethylamine Derivatives: Compounds containing ethylamine groups attached to different heterocyclic rings.
Trimethylphenyl Methyl Derivatives: Compounds with trimethylphenyl methyl groups attached to various functional groups.
Uniqueness: 2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine stands out due to its specific combination of the triazole ring, ethylamine group, and trimethylphenyl methyl group, which contributes to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-10-6-12(3)13(7-11(10)2)8-15-5-4-14-16-9-17-18-14/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGXYSADJRFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNCCC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylthiophene-2-sulfonamide](/img/structure/B6620929.png)
![N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide](/img/structure/B6620937.png)
![3-[(6-Fluoroquinolin-8-yl)methyl-(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B6620952.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6620953.png)
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B6620957.png)

![(2,5-Dimethylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6620973.png)


![(2-Bromophenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6620990.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6620998.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole](/img/structure/B6621020.png)

![2-Chloro-4-[(2,5-dimethylpyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B6621031.png)
